molecular formula C7H14Cl2FN3 B14867024 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B14867024
M. Wt: 230.11 g/mol
InChI Key: XMPSDZRGWAZCTC-UHFFFAOYSA-N
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Description

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that features a fluorine atom, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the amine group: This can be done by reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or ammonia.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Compounds where the fluorine atom is replaced by another group.

Scientific Research Applications

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    2-chloro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the fluorine atom.

    2-fluoro-3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the methyl group on the pyrazole ring.

The presence of the fluorine atom in this compound can enhance its chemical stability and binding affinity, making it unique compared to its analogs.

Properties

Molecular Formula

C7H14Cl2FN3

Molecular Weight

230.11 g/mol

IUPAC Name

2-fluoro-3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C7H12FN3.2ClH/c1-11-5-6(4-10-11)2-7(8)3-9;;/h4-5,7H,2-3,9H2,1H3;2*1H

InChI Key

XMPSDZRGWAZCTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(CN)F.Cl.Cl

Origin of Product

United States

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